Y 134

Descripción general

Descripción

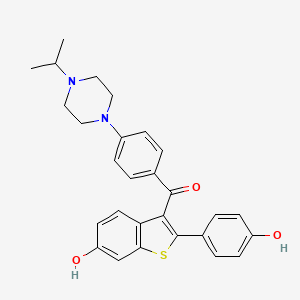

The compound Y 134 is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo(b)thiophene core, which is known for its diverse biological activities, and a piperazine moiety, often found in pharmacologically active compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Y 134 typically involves multi-step organic reactions. The process begins with the preparation of the benzo(b)thiophene core, followed by the introduction of the hydroxy and phenyl groups. The final step involves the attachment of the piperazine moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Role in Single-Electron Transfer (SET) Reactions

Compound 134 participates in radical-mediated cross-coupling reactions involving redox-active esters (RAEs). In one study, 134 acts as a radical acceptor in a reaction with RAEs under nickel or iron catalysis . The proposed mechanism involves:

-

Single-electron transfer (SET) from 134 to the RAE (124 ), generating a radical anion (137 ).

-

Decarboxylative fragmentation of 137 to produce an alkyl radical (138 ).

-

Radical recombination with the metal center (134 ) to form intermediate 136 , followed by reductive elimination to yield the cross-coupled product (130 ).

This pathway highlights the critical role of 134 in stabilizing radical intermediates and enabling selective heterocoupling over homodimerization .

Reaction Parameters and Selectivity

Key experimental observations include:

-

Catalyst dependence : The choice of transition metal (Ni vs. Fe) significantly impacts reaction efficiency. Fe catalysis enables rapid rates and compatibility with tertiary systems, while Ni offers broader functional group tolerance .

-

Orthogonality : Functional groups such as esters (129c , f ) and primary alkyl bromides (129f ) remain intact under reaction conditions, demonstrating chemoselectivity .

-

Ambient conditions : Reactions proceed without strict exclusion of air or moisture, enhancing practicality for industrial applications .

Mechanistic Evidence

Radical intermediacy was confirmed via:

-

Radical trapping experiments : Cyclopropane ring-opening reactions provided evidence for alkyl radical (138 ) formation .

-

Kinetic studies : First-order dependence on 134 concentration suggested rate-determining radical recombination .

Limitations and Challenges

Aplicaciones Científicas De Investigación

Y 134: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Y 134 involves its interaction with specific molecular targets and pathways. The benzo(b)thiophene core is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.

Other benzo(b)thiophene derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

Y 134: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Y 134 is a selective estrogen receptor modulator (SERM) that has garnered attention in the field of pharmacology for its unique biological activities, particularly its selective action on estrogen receptors. This article explores the compound's biological activity, including its mechanism of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), with inhibition constants (Ki values) of 0.09 nM and 11.31 nM, respectively. This selectivity suggests that this compound may have distinct physiological effects depending on the tissue type involved:

- Agonistic Effects : In bone tissue, this compound acts as an agonist, promoting bone density and potentially offering benefits in osteoporosis treatment.

- Antagonistic Effects : In reproductive tissues, it functions as an antagonist, effectively suppressing estrogen-stimulated proliferation of ER-positive human breast cancer cell lines such as MCF-7 and T47D .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Breast Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of ER-positive breast cancer cells by blocking estrogen signaling pathways. This suggests its potential as a therapeutic agent in managing breast cancer .

- Bone Health : Research indicates that this compound promotes osteoblast differentiation and mineralization, which could be beneficial in treating osteoporosis and other bone-related diseases. Its agonistic effect on ERα in bone tissue enhances bone density without the proliferative risks associated with traditional estrogens .

- Cardiovascular Implications : Preliminary findings suggest that this compound may also exert protective effects on cardiovascular health by modulating lipid profiles and reducing inflammation, although further studies are needed to confirm these effects .

Propiedades

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEOPHGPHCWOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472568 | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849662-80-2 | |

| Record name | Y134 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.